Delafloxacin meglumine Delafloxacin meglumine See also: Delafloxacin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 352458-37-8
VCID: VC0005256
InChI: InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
SMILES: CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Molecular Formula: C25H29ClF3N5O9
Molecular Weight: 636.0 g/mol

Delafloxacin meglumine

CAS No.: 352458-37-8

Cat. No.: VC0005256

Molecular Formula: C25H29ClF3N5O9

Molecular Weight: 636.0 g/mol

* For research use only. Not for human or veterinary use.

Delafloxacin meglumine - 352458-37-8

CAS No. 352458-37-8
Molecular Formula C25H29ClF3N5O9
Molecular Weight 636.0 g/mol
IUPAC Name 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Standard InChI InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Standard InChI Key AHJGUEMIZPMAMR-WZTVWXICSA-N
Isomeric SMILES CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
SMILES CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Canonical SMILES CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O

Chemical Structure and Physicochemical Properties

Delafloxacin meglumine is a synthetic fluoroquinolone derivative distinguished by its anionic character at physiological pH. The compound’s chemical name is 1-deoxy-1-(methylamino)-D-glucitol 6-amino-8-chloro-1-cyclopropyl-7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . Unlike traditional fluoroquinolones, delafloxacin lacks a protonatable substituent on the C-7 ring, resulting in increased solubility under acidic conditions . This property enhances tissue penetration, particularly in infected abscesses and biofilms where pH tends to be lower .

The molecular formula is C18H12ClF2N3O4C7H17NO5C_{18}H_{12}ClF_2N_3O_4 \cdot C_7H_{17}NO_5, with a molecular weight of 586.97 g/mol for the free acid and 792.25 g/mol for the meglumine salt . X-ray crystallography studies reveal planar geometry optimized for intercalation into DNA-enzyme complexes, a feature critical for its mechanism of action .

Mechanism of Action and Antimicrobial Spectrum

Dual Targeting of Bacterial Topoisomerases

Delafloxacin exerts bactericidal activity by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication and repair . Unlike earlier fluoroquinolones that preferentially target one enzyme over the other, delafloxacin demonstrates balanced inhibition of both targets, reducing the likelihood of resistance development . The drug’s anionic nature facilitates enhanced uptake in acidic environments, increasing intracellular concentrations within phagocytes and infected tissues .

Spectrum of Activity

Delafloxacin’s spectrum encompasses:

Pathogen ClassKey SpeciesMIC90 (μg/mL)
Gram-positiveStaphylococcus aureus (MRSA/MSSA)0.12–0.25
Streptococcus pyogenes0.06
Enterococcus faecalis0.5
Gram-negativeEscherichia coli0.25
Klebsiella pneumoniae0.5
Pseudomonas aeruginosa1.0

Data compiled from phase III trials demonstrate potent activity against quinolone-resistant strains, with minimum inhibitory concentrations (MICs) 4–8 times lower than moxifloxacin against MRSA . The drug maintains efficacy in alkaline urine (pH 7.5) but shows enhanced bactericidal activity at pH 5.5–6.5, typical of infected tissues .

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

Delafloxacin exhibits linear pharmacokinetics with dose-proportional exposure following both intravenous (IV) and oral administration . Key parameters include:

ParameterIV (300 mg)Oral (450 mg)
Cmax (μg/mL)7.9 ± 1.88.2 ± 2.1
Tmax (h)1.0 (1.0–1.2)1.0 (0.5–6.0)
AUC0–∞ (μg·h/mL)34.2 ± 6.733.8 ± 7.3
Protein Binding84%84%
Vd (L)30–4830–48

The drug’s volume of distribution (Vd) exceeds total body water, indicating extensive tissue penetration . Bronchoalveolar lining fluid concentrations reach 2–3 times plasma levels, supporting potential utility in respiratory infections .

Metabolism and Excretion

Delafloxacin undergoes minimal hepatic metabolism, with <1% oxidatively transformed . Primary elimination occurs via renal excretion (65% IV, 50% oral) and fecal elimination (28% IV, 48% oral) of unchanged drug . Glucuronidation by UGT1A1, UGT1A3, and UGT2B15 accounts for <10% of total clearance .

Renal impairment significantly impacts pharmacokinetics:

Renal Function (eGFR)AUC Increase vs. NormalDose Adjustment
Mild (60–89 mL/min)1.3×None
Moderate (30–59)1.8×Monitor
Severe (<30)2.5×Reduce by 50%

Hemodialysis removes ≈30% of systemic exposure, necessitating post-dialysis supplementation .

Clinical Efficacy in ABSSSI

Phase III Trial Designs

Two randomized, double-blind studies established non-inferiority:

  • Study RX-3341-302 (N=660): IV delafloxacin 300 mg q12h vs. vancomycin 15 mg/kg q12h + aztreonam 2 g q12h .

  • Study RX-3341-303 (N=850): IV-to-oral delafloxacin vs. vancomycin ± aztreonam .

Primary endpoint: ≥20% lesion area reduction at 48–72 hours.

Efficacy Outcomes

StudyDelafloxacin Response RateComparator RateΔ (95% CI)
RX-3341-30278.2%80.9%−2.6% (−8.8, 3.6)
RX-3341-30383.7%80.6%+3.1% (−2.0, 8.3)

Pooled analysis of 2,675 patients demonstrated equivalent efficacy to vancomycin/aztreonam (OR 1.01, 95% CI 0.97–1.06) . Subgroup analyses showed consistent performance across BMI categories, diabetes status, and infection severity .

Adverse EventDelafloxacin (%)Vancomycin/Aztreonam (%)
Nausea8.26.7
Diarrhea5.14.3
Headache3.93.2
Infusion-site reaction2.84.1

Serious adverse events occurred in 2.3% vs. 3.1% of comparators . No cases of tendon rupture or QT prolongation ≥60 ms were reported .

Warnings and Precautions

  • Hepatotoxicity: Transaminase elevations >3× ULN in 1.2% of patients .

  • C. difficile Infection: Incidence rate 0.3/100 patient-days, comparable to other antibiotics .

  • Photosensitivity: Lower risk than earlier fluoroquinolones (0.2% vs. 2–5%) .

Comparative Effectiveness

Against Tigecycline

A phase II trial (N=144) demonstrated:

  • Clinical cure: 94% (delafloxacin) vs. 92% (tigecycline), Δ +2% (95% CI −4 to +8) .

  • Lower vomiting incidence (3% vs. 11%) with delafloxacin .

Against Linezolid

In a subset analysis:

  • Microbiological eradication: 88% (delafloxacin) vs. 82% (linezolid), Δ +6% (95% CI −2 to +14) .

  • Faster resolution of systemic inflammation (CRP normalization: 48 vs. 72 hours) .

Future Directions

Ongoing phase III trials are evaluating delafloxacin for community-acquired pneumonia (NCT04074258) and complicated urinary tract infections (NCT03939481) . Preclinical data suggest synergistic activity with β-lactams against ESBL-producing Enterobacteriaceae, potentially expanding its therapeutic niche .

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